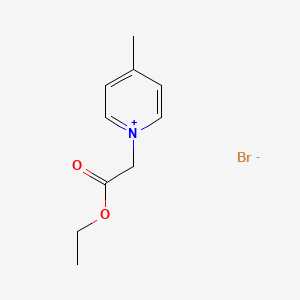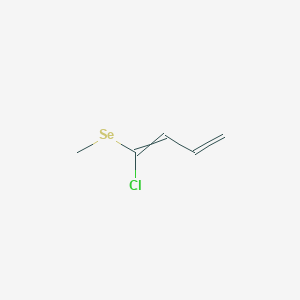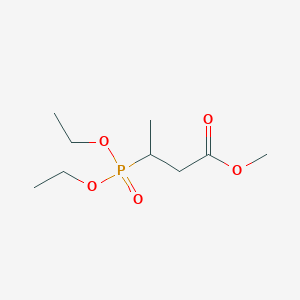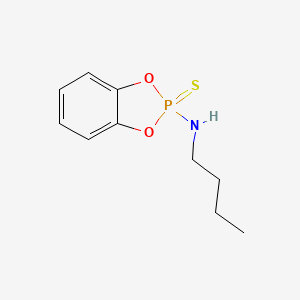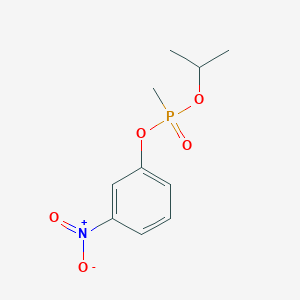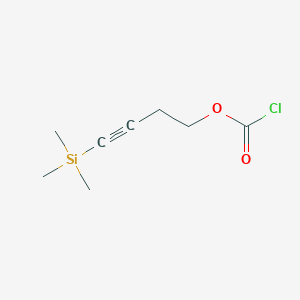
4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate is a chemical compound characterized by the presence of a trimethylsilyl group, an alkyne, and a carbonochloridate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate typically involves the reaction of 4-(Trimethylsilyl)but-3-yn-1-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group can be replaced by nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is commonly employed.
Major Products Formed
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Oxidation: Diketones and carboxylic acids.
Reduction: Alkenes and alkanes.
科学研究应用
4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of novel drug candidates and as a reagent in medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate involves the reactivity of its functional groups. The carbonochloridate group is highly reactive towards nucleophiles, facilitating the formation of carbamates and carbonates. The trimethylsilyl group provides steric protection and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The alkyne group can participate in various cycloaddition reactions, expanding the compound’s utility in organic synthesis.
相似化合物的比较
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor to 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate, used in similar synthetic applications.
4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl and alkyne group, used in the synthesis of pharmaceuticals.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar functional groups, used in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to the presence of the carbonochloridate group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds. Additionally, the trimethylsilyl group provides stability and selectivity in reactions, enhancing the compound’s versatility in synthetic applications.
属性
CAS 编号 |
64888-00-2 |
|---|---|
分子式 |
C8H13ClO2Si |
分子量 |
204.72 g/mol |
IUPAC 名称 |
4-trimethylsilylbut-3-ynyl carbonochloridate |
InChI |
InChI=1S/C8H13ClO2Si/c1-12(2,3)7-5-4-6-11-8(9)10/h4,6H2,1-3H3 |
InChI 键 |
PMXVYIIRIRSMDE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCCOC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
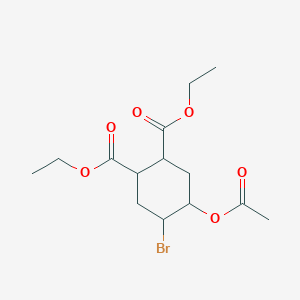
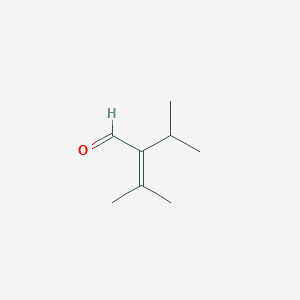
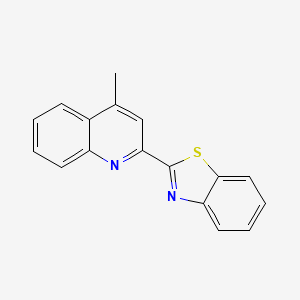


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
